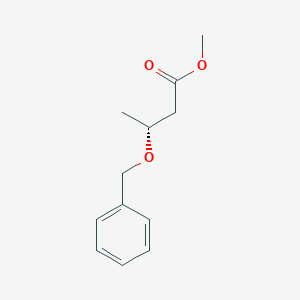

(R)-Methyl 3-(benzyloxy)butanoate

Description

(R)-Methyl 3-(benzyloxy)butanoate (CAS: 116761-24-1) is a chiral ester compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol . It features a benzyloxy group at the 3-position of the butanoate backbone, which contributes to its role as a versatile intermediate in organic synthesis, particularly in asymmetric reactions and protecting group strategies. The compound is characterized by high purity (≥95%) and is typically stored under controlled laboratory conditions .

Properties

CAS No. |

116761-24-1 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

methyl (3R)-3-phenylmethoxybutanoate |

InChI |

InChI=1S/C12H16O3/c1-10(8-12(13)14-2)15-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3/t10-/m1/s1 |

InChI Key |

JXBBMSDQNOELFF-SNVBAGLBSA-N |

SMILES |

CC(CC(=O)OC)OCC1=CC=CC=C1 |

Isomeric SMILES |

C[C@H](CC(=O)OC)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(CC(=O)OC)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

(R)-Methyl 3-((4-Methoxybenzyl)oxy)butanoate

For example, its synthesis achieved a 94% yield using 4-methoxybenzyl trichloroacetimidate and catalytic camphorsulfonic acid (CSA) in dichloromethane . This high yield contrasts with the discontinued availability of (R)-Methyl 3-(benzyloxy)butanoate, suggesting differences in synthetic scalability or commercial demand .

Methyl 3-(Methylthio)butanoate

Unlike the benzyloxy-substituted compounds, Methyl 3-(methylthio)butanoate (HMDB0032410) replaces the oxygen atom in the ether group with a sulfur atom, forming a thioether linkage. This structural variation significantly impacts its chemical behavior; for instance, the thioether group is more susceptible to oxidation than benzyl ethers. Classified as a fatty acid methyl ester, this compound is studied in biological contexts (e.g., metabolic pathways) rather than synthetic chemistry .

Functional and Reactivity Comparisons

Key Observations:

Electronic Effects : The 4-methoxybenzyloxy group in the analog enhances electron donation compared to the benzyloxy group, which may improve stability during acidic or oxidative conditions .

Reactivity: Thioether-containing compounds like Methyl 3-(methylthio)butanoate exhibit distinct reactivity, such as oxidation to sulfoxides or sulfones, unlike ethers .

Applications : Benzyloxy derivatives are primarily used in synthetic organic chemistry (e.g., protecting alcohols), whereas thioether esters find niche roles in flavor chemistry or biochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.